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Compound of Interest

Compound Name: LY2365109

Cat. No.: B15616539

This technical support center provides troubleshooting guides and frequently asked questions
(FAQSs) for researchers, scientists, and drug development professionals using the GlyT1
inhibitor, LY2365109, in brain slice preparations.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of LY23651097

Al: LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3]
GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1,
LY2365109 increases the extracellular concentration of glycine.[4][5] Glycine is an obligatory
co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[6] Therefore, elevated glycine levels
potentiate NMDA receptor-mediated excitatory neurotransmission.[6]

Q2: What are the recommended concentrations of LY2365109 for brain slice experiments?

A2: While specific optimal concentrations for LY2365109 in brain slice electrophysiology are
not extensively published, a starting concentration can be extrapolated from its in vitro potency
and concentrations used for other GlyT1 inhibitors. The IC50 of LY2365109 for the human
GlyT1 transporter is 15.8 nM.[1][2] For other GlyT1 inhibitors like NFPS, concentrations in the
range of 500 nM have been used in brain slice experiments to potentiate NMDA receptor-
mediated currents.[6] It is recommended to perform a concentration-response curve, starting
from a low concentration (e.g., 10 nM) and titrating up to the micromolar range (e.g., 1-10 uM)
to determine the optimal concentration for your specific preparation and experimental question.
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Q3: What is a suitable positive control to confirm the action of LY2365109 in my brain slice
preparation?

A3: A suitable positive control is the direct application of the NMDA receptor co-agonist, glycine
or D-serine. If LY2365109 is active, it should produce a similar potentiation of NMDA receptor-
mediated responses as the application of exogenous glycine. For example, you can first record
a baseline NMDA receptor-mediated current, then apply LY2365109 and observe the
potentiation. In a separate experiment, or after a washout period, you can apply a known
concentration of glycine (e.g., 10 uM) to confirm that the NMDA receptors in your slice are
responsive to co-agonist modulation.[6]

Q4: How should | prepare my stock solution of LY23651097

A4: LY2365109 hydrochloride is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[1]
It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM)
and then dilute it to the final working concentration in your artificial cerebrospinal fluid (aCSF)
on the day of the experiment. The final concentration of DMSO in the recording solution should
be kept to a minimum (ideally < 0.1%) to avoid off-target effects.
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Issue

Potential Cause

Recommended Solution

No observable effect of
LY2365109 on NMDA

receptor-mediated currents.

Insufficient drug concentration
at the target site. Brain slices
are thick, and drug penetration
can be slow and incomplete.
The effective concentration in
the slice may be much lower
than in the bath.

Increase the concentration of
LY2365109 in the aCSF. It's
not uncommon for effective
concentrations in brain slices
to be significantly higher than
in cultured cells.[1] Also,
increase the pre-incubation
time to allow for better diffusion

into the tissue.

Degradation of the compound.

Prepare fresh stock solutions
of LY2365109 regularly. Store

the stock solution at -20°C or

-80°C in small aliquots to avoid

repeated freeze-thaw cycles.

Slice health is compromised.
Poor slice viability will result in
diminished synaptic responses

and drug effects.

Ensure optimal slicing and
recovery conditions. Use a
protective recovery method,
such as an NMDG-based
cutting solution, especially for

mature animal tissue.[7]

Visually inspect neurons under

high magnification before
recording to ensure they have

a healthy appearance.

High variability in the response
to LY2365109 between slices.

Inconsistent slice thickness or

quality.

Standardize your slicing
protocol to produce consistent
slice thickness. Ensure the
vibratome blade is sharp and
properly aligned. Discard any
slices that appear unhealthy or

damaged.

Regional differences in GlyT1

expression. The expression of

Ensure you are consistently

recording from the same brain
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GlyT1 can vary between

different brain regions.

region and anatomical layer in

all your experiments.

Unexpected inhibitory or off-

target effects observed.

Ensure the final concentration
of DMSO in your recording
solution is as low as possible

High concentration of the (ideally < 0.1%). Prepare a

vehicle (DMSO). vehicle control by applying
aCSF with the same
concentration of DMSO but
without LY2365109.

Activation of inhibitory glycine
receptors at high
concentrations. While
LY2365109 is selective for
GlyT1, very high
concentrations of glycine in the
synapse could potentially
activate strychnine-sensitive
glycine receptors, which are

inhibitory.

Perform a concentration-
response curve to find the
lowest effective concentration.
If inhibitory effects are
suspected, they can be tested
by co-application with a glycine
receptor antagonist like

strychnine.

Quantitative Data Summary

Parameter Value Reference
LY2365109 IC50 (hGlyT1a) 15.8 nM [1]I2]
LY2365109 IC50 (GlyT2) > 30,000 nM [1]
LY2365109 Hydrochloride

o Up to 100 mM [1]
Solubility in DMSO
LY2365109 Hydrochloride

Up to 50 mM [1]

Solubility in Ethanol

Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
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This protocol is adapted from standard procedures for preparing acute brain slices for
electrophysiology.

e Preparation of Solutions:

o Cutting Solution (NMDG-based, ice-cold and continuously bubbled with 95% O2 / 5%
C02): 92 mM NMDG, 2.5 mM KCI, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES,
25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CacCl2,
and 10 mM MgSO4. Adjust pH to 7.3-7.4 with HCI.

o Atrtificial Cerebrospinal Fluid (aCSF for recording, bubbled with 95% O2 / 5% CO02): 124
mM NacCl, 2.5 mM KCI, 1.25 mM NaH2P0O4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM
HEPES, 2 mM CaCl2, and 2 mM MgSO4.

e Animal Anesthesia and Brain Extraction:
o Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic protocol.
o Perform transcardial perfusion with ice-cold NMDG cutting solution.

o Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-
cold, oxygenated NMDG cutting solution.

e Slicing:
o Mount the brain on the vibratome stage.

o Cut coronal or sagittal slices (typically 300-400 um thick) in the ice-cold NMDG cutting
solution.

e Recovery:

o Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for
10-15 minutes.

o Transfer the slices to a holding chamber containing aCSF at room temperature and allow
them to recover for at least 1 hour before starting recordings.
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Protocol 2: Electrophysiological Recording and
Application of LY2365109

o Setup:

o Transfer a single brain slice to the recording chamber of the electrophysiology setup,
continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

o Visually identify a healthy neuron for patch-clamp recording.
» Recording NMDA Receptor-Mediated Currents:

o Perform whole-cell voltage-clamp recordings. To isolate NMDA receptor-mediated
currents, include an AMPA receptor antagonist (e.g., 10 uM NBQX) and a GABAA receptor
antagonist (e.g., 10 uM bicuculline) in the aCSF.

o Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block
of the NMDA receptor.

o Evoke synaptic responses by electrical stimulation of afferent fibers.
e Application of LY2365109:

o Record a stable baseline of evoked NMDA receptor-mediated excitatory postsynaptic
currents (EPSCs) for at least 10-20 minutes.

o Prepare the desired concentration of LY2365109 in aCSF.
o Switch the perfusion to the aCSF containing LY2365109.

o Record for a sufficient duration (e.g., 20-30 minutes) to allow the drug to perfuse the slice
and reach a steady-state effect.

o Data Analysis:

o Measure the amplitude of the NMDA receptor-mediated EPSCs before, during, and after
the application of LY23651009.
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o Quantify the potentiation of the EPSC amplitude as a percentage increase from the
baseline.
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Caption: Signaling pathway of LY2365109 action.
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Caption: Experimental workflow for brain slice electrophysiology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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